Triethanolamine Lauryl Sulfate: A Comprehensive Technical Guide to its Surfactant Mechanism of Action
Triethanolamine Lauryl Sulfate: A Comprehensive Technical Guide to its Surfactant Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethanolamine (B1662121) Lauryl Sulfate (B86663) (TLS) is a widely utilized anionic surfactant renowned for its excellent foaming, cleansing, and emulsifying properties. This technical guide provides an in-depth exploration of the core mechanism of action of TLS as a surfactant. It delves into its fundamental physicochemical properties, including its high Hydrophilic-Lipophilic Balance (HLB) and Critical Micelle Concentration (CMC), which govern its behavior in aqueous solutions and at interfaces. Detailed experimental protocols for characterizing these properties are provided, alongside a discussion of its applications in various fields, including cosmetics, personal care products, and pharmaceuticals, with a focus on its role in drug delivery.
Introduction
Triethanolamine lauryl sulfate is the triethanolamine salt of lauryl sulfuric acid. It is a viscous, yellow liquid that is completely miscible with water at all temperatures, forming a gel at lower temperatures.[1] As an anionic surfactant, TLS possesses a molecular structure with a distinct hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. This amphipathic nature is the cornerstone of its surface-active properties, enabling it to reduce surface tension and interfacial tension between different phases, such as oil and water.[1] Its applications are extensive, ranging from shampoos and body washes to industrial cleaners and drug delivery systems.[1][2][3]
Physicochemical Properties of Triethanolamine Lauryl Sulfate
The performance of TLS as a surfactant is dictated by its key physicochemical properties. These quantitative parameters are crucial for formulation scientists and researchers to predict and control the behavior of TLS in various applications.
| Property | Value | Reference |
| Molecular Formula | C18H41NO7S | [1] |
| Molecular Weight | 415.59 g/mol | [1] |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Solubility | Soluble in water | [1] |
| Hydrophilic-Lipophilic Balance (HLB) | 34 | [1][4] |
| Critical Micelle Concentration (CMC) | 5.50 mmol/L (at 25°C) | [5] |
| Surface Tension (at 100mg/L, 25°C) | 49 mN/m | [5] |
| Krafft Point | < -5 °C | [5] |
Mechanism of Action as a Surfactant
The surfactant activity of Triethanolamine Lauryl Sulfate is a multifaceted process driven by its molecular structure. This section elucidates the core mechanisms that underpin its functionality.
Molecular Structure and Amphipathicity
The TLS molecule consists of a long, nonpolar lauryl (dodecyl) chain, which constitutes the hydrophobic tail, and a polar sulfate group connected to a triethanolamine counter-ion, forming the hydrophilic head.[3] This dual character is the essence of its amphipathic nature.
Reduction of Surface Tension
In an aqueous environment, TLS molecules preferentially migrate to the air-water interface. The hydrophobic tails orient themselves away from the water and towards the air, while the hydrophilic heads remain in the water. This alignment disrupts the cohesive energy at the surface of the water, thereby reducing the surface tension.
Micelle Formation
As the concentration of TLS in water increases, the air-water interface becomes saturated. Beyond a specific concentration, known as the Critical Micelle Concentration (CMC), the surfactant molecules begin to self-assemble into spherical structures called micelles.[6] In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form an outer shell that interacts with the surrounding water molecules. This process is thermodynamically favorable as it minimizes the unfavorable interactions between the hydrophobic tails and water.
Emulsification
The ability of TLS to form stable emulsions is a direct consequence of its amphipathic nature and its high HLB value of 34, which indicates its strong hydrophilic character.[1][4] According to Bancroft's rule, the phase in which an emulsifier is more soluble will form the continuous phase of the emulsion.[7] Given that TLS is highly water-soluble, it promotes the formation of oil-in-water (O/W) emulsions. TLS molecules position themselves at the oil-water interface, with their hydrophobic tails penetrating the oil droplets and their hydrophilic heads extending into the surrounding water. This creates a protective barrier around the oil droplets, preventing them from coalescing and thus stabilizing the emulsion.
Experimental Protocols
Accurate characterization of TLS is essential for its effective application. The following section provides detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by various methods that detect the onset of micelle formation. The surface tension method is widely used.
Protocol: Surface Tension Method
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Preparation of Solutions: Prepare a stock solution of TLS in deionized water (e.g., 100 mmol/L). Create a series of dilutions from the stock solution with concentrations ranging from well below to well above the expected CMC.
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Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature (e.g., 25°C). Ensure the instrument is properly calibrated with deionized water.
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Data Analysis: Plot the surface tension as a function of the logarithm of the TLS concentration. The plot will typically show a sharp decrease in surface tension followed by a plateau. The concentration at which the break in the curve occurs is the CMC.
Evaluation of Foaming Properties
The Ross-Miles method is a standard procedure for assessing the foaming ability and foam stability of surfactants.[8]
Protocol: Ross-Miles Foam Test (ASTM D1173)
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Apparatus: Use a standardized Ross-Miles foam apparatus, which consists of a jacketed glass tube with a specified height and diameter, and a reservoir pipette.
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Solution Preparation: Prepare a solution of TLS at a specific concentration (e.g., 0.1% w/v) in water of a defined hardness.
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Procedure:
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Fill the main tube of the apparatus with a specific volume of the TLS solution.
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Fill the reservoir pipette with another volume of the same solution.
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Allow the solution in the pipette to fall from a specified height into the solution in the main tube, generating foam.
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Measure the initial height of the foam column immediately after all the solution has drained from the pipette.
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Record the foam height again at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.
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Applications in Drug Development
The unique properties of TLS make it a valuable excipient in pharmaceutical formulations, particularly in topical and oral drug delivery systems.
Solubilization of Poorly Soluble Drugs
The hydrophobic core of TLS micelles can encapsulate poorly water-soluble drug molecules, thereby increasing their apparent solubility in aqueous formulations. This is a critical application for enhancing the bioavailability of many active pharmaceutical ingredients (APIs).
Permeation Enhancement
In topical formulations, TLS can act as a permeation enhancer by interacting with the lipids and proteins in the stratum corneum, the outermost layer of the skin.[9] This interaction can transiently disrupt the barrier function of the skin, allowing for increased penetration of the API to its target site.[2][9] However, it is important to note that high concentrations of lauryl sulfates can cause skin irritation.[10]
Synthesis
Triethanolamine lauryl sulfate is synthesized through a two-step process: sulfation of a fatty alcohol followed by neutralization.
Reaction Scheme:
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Sulfation: Lauryl alcohol is reacted with a sulfating agent, such as sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H), to produce lauryl sulfuric acid.
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Neutralization: The resulting lauryl sulfuric acid is then neutralized with triethanolamine (TEA) to form the final product, triethanolamine lauryl sulfate.
Conclusion
Triethanolamine lauryl sulfate's efficacy as a surfactant is fundamentally linked to its amphipathic molecular structure and resulting physicochemical properties. Its high HLB value and ability to form micelles above its CMC are central to its functions of reducing surface tension, emulsifying immiscible liquids, and solubilizing hydrophobic substances. A thorough understanding of these core mechanisms, supported by robust experimental characterization, is paramount for researchers and formulation scientists to effectively harness the potential of TLS in a wide array of applications, from consumer products to advanced drug delivery systems. Careful consideration of its potential for skin irritation at higher concentrations is also crucial for the development of safe and effective formulations.
References
- 1. TRIETHANOLAMINE LAURYL SULFATE - Ataman Kimya [atamanchemicals.com]
- 2. m.youtube.com [m.youtube.com]
- 3. en.psgraw.com [en.psgraw.com]
- 4. Triethanolamine Lauryl Sulfate (LST) - La Despensa del Jabón [ladespensadeljabon.com]
- 5. Triethanolamine Lauryl Sulfate - Surfactant - 表面活性剂百科 [surfactant.top]
- 6. justagriculture.in [justagriculture.in]
- 7. Bancroft rule - Wikipedia [en.wikipedia.org]
- 8. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
- 9. Interactions between surfactants and the skin - Theory and practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Skin barrier disruption by sodium lauryl sulfate-exposure alters the expressions of involucrin, transglutaminase 1, profilaggrin, and kallikreins during the repair phase in human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
